molecular formula C15H20BBr2FO3 B14021849 2-(4,6-Dibromo-2-fluoro-3-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(4,6-Dibromo-2-fluoro-3-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14021849
M. Wt: 437.9 g/mol
InChI Key: FNOMNEXGTYHQGP-UHFFFAOYSA-N
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Description

2-(4,6-Dibromo-2-fluoro-3-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound, with its unique substituents, offers specific reactivity and properties that make it valuable in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-Dibromo-2-fluoro-3-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4,6-dibromo-2-fluoro-3-isopropoxyphenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, which facilitates the coupling process .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch reactions using similar conditions as the laboratory synthesis but optimized for efficiency and yield. This includes precise control of temperature, pressure, and reaction time to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(4,6-Dibromo-2-fluoro-3-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.

    Coupling Reactions: Particularly Suzuki-Miyaura cross-coupling reactions, where the boronic acid moiety reacts with halides to form carbon-carbon bonds.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate, to deprotonate the boronic acid and facilitate the reaction.

    Solvents: Commonly used solvents include toluene, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, in a Suzuki-Miyaura reaction, the product would be a biaryl compound formed by the coupling of the boronic acid with an aryl halide .

Scientific Research Applications

2-(4,6-Dibromo-2-fluoro-3-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules through coupling reactions.

    Biology: Potential use in the development of biologically active compounds.

    Medicine: Could be used in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action for 2-(4,6-Dibromo-2-fluoro-3-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic acid derivative in coupling reactions. The boron atom forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the halide, resulting in the formation of a new carbon-carbon bond. This process is crucial in the synthesis of various organic compounds .

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dibromo-2-fluoro-3-isopropoxyphenylboronic acid
  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane

Comparison

Compared to its similar compounds, 2-(4,6-Dibromo-2-fluoro-3-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane offers unique reactivity due to the presence of both the boronic acid and the dioxaborolane moiety. This dual functionality allows for more versatile applications in organic synthesis, making it a valuable compound in both research and industrial settings .

Properties

Molecular Formula

C15H20BBr2FO3

Molecular Weight

437.9 g/mol

IUPAC Name

2-(4,6-dibromo-2-fluoro-3-propan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C15H20BBr2FO3/c1-8(2)20-13-10(18)7-9(17)11(12(13)19)16-21-14(3,4)15(5,6)22-16/h7-8H,1-6H3

InChI Key

FNOMNEXGTYHQGP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2Br)Br)OC(C)C)F

Origin of Product

United States

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